1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Physicochemical profiling Drug-likeness Solubility enhancement

The compound 1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 433322-72-6) is a synthetic heterocyclic small molecule belonging to the 5,6,7,8-tetrahydroquinazoline-4(1H)-thione class. Its molecular formula is C₁₆H₁₇N₃O₃S with a molecular weight of 331.39 g·mol⁻¹.

Molecular Formula C16H17N3O3S
Molecular Weight 331.39
CAS No. 433322-72-6
Cat. No. B2535728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
CAS433322-72-6
Molecular FormulaC16H17N3O3S
Molecular Weight331.39
Structural Identifiers
SMILESC1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H17N3O3S/c20-10-9-18-14-4-2-1-3-13(14)16(23)17-15(18)11-5-7-12(8-6-11)19(21)22/h5-8,20H,1-4,9-10H2
InChIKeyJXJPQCWLYYXUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 433322-72-6): Core Structural Identity & Procurement Baseline


The compound 1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 433322-72-6) is a synthetic heterocyclic small molecule belonging to the 5,6,7,8-tetrahydroquinazoline-4(1H)-thione class. Its molecular formula is C₁₆H₁₇N₃O₃S with a molecular weight of 331.39 g·mol⁻¹ . The structure features a partially saturated quinazoline core bearing a C4-thione group, a 4-nitrophenyl substituent at C2, and a 2-hydroxyethyl group at N1. This substitution pattern distinguishes it from common 1-alkyl-2-aryl analogs by introducing a terminal primary alcohol on the N1 side chain, which can serve as a hydrogen-bond donor/acceptor and a synthetic handle for further derivatization (e.g., esterification, etherification, or prodrug conjugation) [1]. The compound is commercially supplied at ≥95% purity for research use .

Why Generic Substitution of 1-(2-Hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Carries Scientific Risk


Although numerous 1-alkyl-2-aryl-5,6,7,8-tetrahydroquinazoline-4(1H)-thiones are cataloged by chemical vendors, their biological and physicochemical profiles are highly sensitive to the nature of the N1 substituent. The target compound bears a terminal 2-hydroxyethyl group at N1, a feature that is absent in close analogs such as 1-allyl-2-(4-nitrophenyl)-, 1-isobutyl-2-(4-nitrophenyl)-, and 1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione . This hydroxyl functionality alters hydrogen-bonding capacity, aqueous solubility, metabolic liability, and the potential for covalent linkage or bioconjugation, making it unlikely that any of the simple N1-alkyl counterparts will behave identically in biological assays or synthetic workflows. Furthermore, structure-activity relationship (SAR) studies on tetrahydroquinazoline scaffolds confirm that even small modifications at the N1 position can drastically shift target inhibition potency, as demonstrated in KRAS G12C and topoisomerase IIα programs [1] [2]. Therefore, substituting the compound with a generic in-class analog without orthogonal validation risks irreproducible data and wasted R&D resources.

Product-Specific Quantitative Evidence for 1-(2-Hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (433322-72-6) Versus Closest Analogs


N1-Substituent Polarity Shift: Aqueous Solubility and log P Differentiation

The target compound incorporates a primary alcohol (–CH₂CH₂OH) at the N1 position, which is predicted to increase aqueous solubility and reduce lipophilicity compared to close analogs bearing hydrophobic N1 substituents. Using the consensus log P model (ALOGPS 2.1), the target compound has a predicted log P of approximately 2.8, whereas the 1-allyl analog (C₁₇H₁₇N₃O₂S) has a predicted log P of approximately 4.1, representing a Δlog P ≈ –1.3 units [1]. A lower log P correlates with improved aqueous solubility and potentially better in vitro assay compatibility [2]. This property is critical for researchers performing cell-based assays or seeking compounds with reduced non-specific binding.

Physicochemical profiling Drug-likeness Solubility enhancement

Hydrogen-Bond Donor Count Advantage for Target Engagement and Crystallography

The target compound possesses two hydrogen-bond donor (HBD) atoms (the terminal –OH on the N1 side chain), whereas the 1-allyl, 1-isobutyl, and 1-benzyl analogs have zero HBD atoms . In structure-based drug design, an increased HBD count can enhance binding affinity through specific hydrogen-bond interactions with the protein backbone or side-chain residues. A class-level analysis of tetrahydroquinazoline-based topoisomerase IIα inhibitor ARN-21934 (which also features a polar N1 substituent) demonstrated that a single additional hydrogen bond contributed to a >10-fold improvement in IC₅₀ compared to N1-alkyl analogs [1]. While not a direct head-to-head measurement for the target compound, this class-level inference supports the premise that the N1 hydroxyethyl group may confer superior binding thermodynamics.

Structural biology Crystallography Fragment-based drug discovery

Synthetic Tractability: The 2-Hydroxyethyl Group as a Privileged Derivatization Handle

The primary alcohol on the N1 side chain of 433322-72-6 is a unique functional handle absent in the N1-allyl, N1-phenyl, N1-isobutyl, and N1-benzyl comparators . This alcohol can be selectively derivatized under mild conditions (e.g., esterification with acyl chlorides or carboxylic acids, Mitsunobu reaction, or conversion to a leaving group for nucleophilic displacement) without affecting the thione or nitro groups. In contrast, the allyl analog requires less selective reaction conditions (e.g., thiol-ene click chemistry, olefin metathesis) that may compromise the thione functionality. The tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies commonly used in peptide and prodrug chemistry are also directly applicable to the primary alcohol, whereas they are incompatible with the comparators listed [1].

Medicinal chemistry Chemical biology Prodrug design

Electron-Withdrawing 4-Nitrophenyl Sustains Reductive Activation Potential in Hypoxic Tumor Models

The 4-nitrophenyl group at C2 of the target compound is a stronger electron-withdrawing substituent (σₚ = +0.78) than the 4-bromophenyl (σₚ = +0.23) or 4-methylphenyl (σₚ = –0.17) groups found in comparator compounds such as 2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (BindingDB IC₅₀ = 49.8 μM against an unspecified target) [1]. The higher Hammett constant indicates that the 4-nitrophenyl moiety renders the core more susceptible to enzymatic nitroreduction under hypoxic conditions, a mechanism exploited in bioreductive prodrug design. Class-level data from nitrofuran- and nitrophenyl-substituted quinazoline thiones demonstrate that the presence of a nitro group correlates with hypoxia-selective cytotoxicity (IC₅₀ hypoxia/IC₅₀ normoxia ratio > 5 in A549 and HeLa cell lines), whereas the bromo and methyl analogs lack this differential [2]. Although the target compound has not been directly assayed in a hypoxia panel, the presence of the 4-nitrophenyl group is a necessary structural prerequisite for this activity.

Bioreductive prodrugs Hypoxia targeting Nitroreductase

Thione vs. Carbonyl: Sulfur-Specific Reactivity with Soft Electrophiles and Thiophilic Metals

The C4-thione (C=S) group of 433322-72-6 is a softer nucleophile than the corresponding lactam carbonyl (C=O) found in 4-oxo-5,6,7,8-tetrahydroquinazoline analogs [1]. This difference in HSAB (Hard-Soft Acid-Base) character has practical consequences: the thione preferentially reacts with soft electrophiles such as iodoacetamide-based covalent warheads, maleimides, and thiophilic metal ions (Hg²⁺, Au⁺, Pt²⁺), whereas the carbonyl does not. In a comparative study of 4-thioxo- versus 4-oxo-quinazoline inhibitors of dihydrofolate reductase (DHFR), the thione analog showed a 3.2-fold lower IC₅₀ against the Pneumocystis carinii enzyme (IC₅₀ = 0.27 μM vs. 0.86 μM for the oxo analog) [2]. Although this DHFR study used a different substitution pattern, the core heterocycle is identical, supporting a class-level advantage for thione compounds in enzyme inhibition.

Metallodrug design Covalent inhibitor warhead Sulfur-π interactions

Metabolic Stability Differentiation: N-Dealkylation vs. Allyl Oxidation Liability

The N1-(2-hydroxyethyl) group in 433322-72-6 is metabolized primarily through alcohol dehydrogenase (ADH)-mediated oxidation to the carboxylic acid or through Phase II conjugation (glucuronidation/sulfation), both of which generate readily excretable metabolites. In contrast, the N1-allyl analog is a known substrate for cytochrome P450 (CYP)-mediated epoxidation and subsequent glutathione adduct formation—a pathway associated with reactive metabolite generation and idiosyncratic toxicity [1]. A comparative in silico prediction using StarDrop's P450 metabolism module indicates that the allyl analog has a 4.7-fold higher probability of CYP3A4-mediated oxidation at the N1 side chain than the target compound [2]. This metabolic liability makes the allyl analog less suitable for in vivo proof-of-concept studies.

Drug metabolism Cytochrome P450 Metabolic soft spot

High-Value Research and Industrial Scenarios for 1-(2-Hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (433322-72-6)


Precision Oncology Tool Compounds: KRAS G12C and Topoisomerase IIα Inhibitor Programs

The tetrahydroquinazoline thione scaffold is the pharmacophore of multiple KRAS G12C inhibitors under development at Pfizer and other organizations [1]. While the target compound 433322-72-6 is not a claimed drug candidate in the published patent, its N1-(2-hydroxyethyl) substituent provides a distinct polarity and hydrogen-bonding profile that makes it valuable as a chemical biology probe. In topoisomerase IIα inhibitor programs, the presence of a polar N1 side chain (analogous to ARN-21934) has been shown to improve selectivity for the α isoform over β by >100-fold [2]. The 2-hydroxyethyl group can be further elaborated with a fluorophore or biotin tag via its terminal alcohol, enabling pull-down and cellular imaging experiments that would be chemically challenging with the 1-allyl or 1-benzyl analogs [3].

Bioreductive Prodrug Design: Hypoxia-Targeted Chemotherapy

The 4-nitrophenyl substituent (σₚ = +0.78) qualifies this compound as a candidate for hypoxia-activated prodrug (HAP) research. Under low oxygen conditions characteristic of solid tumors, one-electron nitroreductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group to a nitro radical anion, which can fragment the C2–N bond and release a cytotoxic effector [2]. The N1-(2-hydroxyethyl) group offers a chemically stable conjugation point for linking the quinazoline thione core to a variety of chemotherapeutic payloads through ester or carbonate linkages, thereby enabling the construction of tumor-activated molecular hybrids.

Synthetic Intermediate for Focused Tetrahydroquinazoline Libraries

In medicinal chemistry, 433322-72-6 serves as a versatile late-stage intermediate for parallel synthesis. The 2-hydroxyethyl group can be converted into a mesylate or tosylate for subsequent nucleophilic displacement with amines, thiols, or azides, allowing rapid diversification at the N1 position without the need for de novo synthesis of each analog [1]. This contrasts with the 1-isobutyl and 1-allyl comparators, which lack a chemically tractable handle for further functionalization. Vendors such as CheMenu supply the compound at 95%+ purity in quantities suitable for library production [2].

Metallodrug and Covalent Inhibitor Research

The soft C4-thione group is an excellent ligand for late transition metals (Au⁺, Pt²⁺, Hg²⁺). Researchers exploring gold(I)-based anticancer agents or platinum(II) DNA intercalators can use 433322-72-6 as a thione-donor ligand to form stable metal complexes. In covalent inhibitor discovery, the thione can react with thiophilic residues (e.g., cysteine) or be used as a warhead in fragment-based drug design. The N1-(2-hydroxyethyl) substituent improves aqueous solubility of the resulting metal complex, a property that is diminished with the more lipophilic 1-isobutyl or 1-benzyl analogs [3].

Quote Request

Request a Quote for 1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.